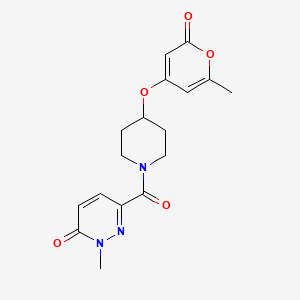

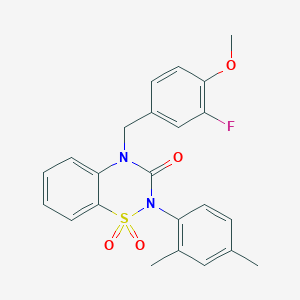

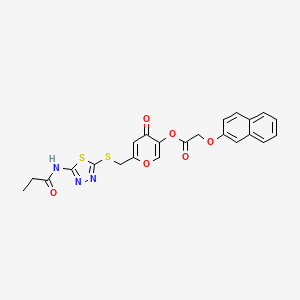

2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a complex organic molecule with potential pharmacological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their synthesis, which can be used to infer some aspects of the compound's characteristics.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, including cycloadditions and subsequent functional group transformations. For instance, the stereoselective conversion of 2H-1,4-oxazin-2-ones into piperidine derivatives is achieved through lactone cleavage by reaction with amines, followed by reduction to afford the corresponding methanamines . Similarly, concise routes to pyridazinones are developed through cycloaddition of pyridine N-imine with alkynoates and condensation with hydrazine . These methods could potentially be adapted for the synthesis of the compound , given its structural similarities to the discussed molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using NMR spectroscopy and conformational calculations. For example, an octahydro-2H-pyrido[1,2-a]pyrazine analogue exhibits a temperature and solvent-dependent equilibrium mixture of transoid and cisoid invertomers . This suggests that the compound of interest may also display conformational isomerism, which could be relevant to its biological activity.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored in various chemical reactions. The three-component condensation involving 4-piperidinones, pyrazolones, and malononitrile is one such reaction, providing a one-step synthesis of substituted dihydropyrazolo[3,4-b]pyrans . Tautomerism is another important reaction, as seen in the spontaneous transformation of pyrazolopyridinones in crystal and solution, leading to a complex mixture of products . These reactions highlight the potential reactivity of the compound , which may undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the stability of a compound in crystal versus solution can vary significantly, as demonstrated by the zwitterionic nature of a pyrazolopyridinone derivative . The solubility, melting point, and other physicochemical properties would likely be influenced by the specific functional groups and the overall molecular conformation of the compound.

科学的研究の応用

Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds, including pyridines, pyrazines, piperidines, and others, are crucial structural components in pharmaceuticals and agrochemicals due to their high biological activities. These compounds are used in various applications, from herbicides and insecticides to vitamins and pharmaceuticals. The compound , due to its complex structure involving a pyridazinone core and other heterocyclic motifs, may serve as a valuable intermediate or scaffold in the synthesis of biologically active molecules. Studies have demonstrated the wide-ranging applications of such nitrogen-containing heterocycles in developing new drugs and agrochemical products (Higasio & Shoji, 2001), (Higashio & Shoji, 2004).

Molecular Docking and Antimicrobial Activity

A series of novel pyridine and fused pyridine derivatives have been synthesized, showing that compounds with complex heterocyclic structures, similar to the mentioned compound, can exhibit significant antimicrobial and antioxidant activities. These findings suggest potential applications in designing new antimicrobial agents (Flefel et al., 2018).

Synthesis of Heterocycles for Anticancer Activity

The synthesis of heterocyclic compounds like 4H-pyran derivatives, which share structural similarities with the compound , indicates their potential application in developing anticancer agents. An efficient synthesis method leveraging microwave-assisted techniques has led to compounds evaluated for their anticancer activity, underscoring the therapeutic potential of such heterocyclic compounds (Hadiyal et al., 2020).

特性

IUPAC Name |

2-methyl-6-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5/c1-11-9-13(10-16(22)24-11)25-12-5-7-20(8-6-12)17(23)14-3-4-15(21)19(2)18-14/h3-4,9-10,12H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYKUZHWULBKFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate](/img/structure/B2528744.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2528755.png)

![N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2528759.png)

![N-(2-Hydroxy-2-naphthalen-1-ylethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2528761.png)

![3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2528764.png)

![5-chloro-1-(2,6-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2528765.png)